Darifenacin_dealkyl_tartrate

Muscarinic Receptor Antagonism In Vitro Pharmacology Metabolite Profiling

Darifenacin Dealkyl Tartrate (134002-26-9) is the N-dealkylated pyrrolidine impurity from darifenacin synthesis. This (S)-isomer L-tartrate salt lacks the dihydrobenzofuran ring required for M3 receptor binding, making it pharmacologically distinct from darifenacin. Its defined stereochemistry and ≥98% purity are critical for ICH Q2(R1) method validation, ANDA impurity quantification, and enantiomeric purity testing. Only this exact structure and salt form ensures regulatory compliance—generic substitution compromises analytical accuracy.

Molecular Formula C22H26N2O7
Molecular Weight 430.5 g/mol
CAS No. 134002-26-9
Cat. No. B159092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDarifenacin_dealkyl_tartrate
CAS134002-26-9
Molecular FormulaC22H26N2O7
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESC1CNCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C18H20N2O.C4H6O6/c19-17(21)18(16-11-12-20-13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15;5-1(3(7)8)2(6)4(9)10/h1-10,16,20H,11-13H2,(H2,19,21);1-2,5-6H,(H,7,8)(H,9,10)/t16-;1-,2-/m11/s1
InChIKeyHRXFENQYWZZQMX-NUFNRNBZSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 g / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Darifenacin Dealkyl Tartrate (CAS 134002-26-9): Sourcing the Authentic Pyrrolidine Impurity Reference Standard for Darifenacin


Darifenacin Dealkyl Tartrate (CAS 134002-26-9), chemically defined as (S)-2-(3-pyrrolidinyl)-2,2-diphenylacetamide L-tartrate, is a structurally characterized impurity that arises during the synthesis of darifenacin hydrobromide [1]. This compound, lacking the dihydrobenzofuran moiety of the parent drug, represents the N-dealkylated pyrrolidine fragment and is frequently designated as a pyrrolidine impurity or a key intermediate in darifenacin's metabolic pathway [2]. As a specified impurity in the manufacturing process of darifenacin, a selective M3 muscarinic receptor antagonist, its identification and quantification are mandated by regulatory guidelines to ensure the purity, safety, and efficacy of the final active pharmaceutical ingredient (API) .

Why Darifenacin Dealkyl Tartrate Cannot Be Substituted: Quantified Selectivity vs. Structural Analogs


Generic substitution is not scientifically valid for Darifenacin Dealkyl Tartrate because its specific stereochemistry and salt form are uniquely required for its role as an analytical reference standard and as a defined impurity in darifenacin synthesis. Unlike the parent drug, darifenacin hydrobromide (pKi 8.9-9.12 for the M3 muscarinic receptor), which exhibits potent and selective pharmacological activity [1], this dealkylated tartrate salt lacks the dihydrobenzofuran ring essential for M3 receptor binding and antagonism [2]. Furthermore, its utility is strictly tied to its use in analytical method development (e.g., for enantiomeric purity determination [3]) and quality control, where even minor structural differences in a substituted impurity can lead to inaccurate quantification and non-compliance with regulatory standards. The following evidence quantifies these critical differences.

Quantitative Differentiation of Darifenacin Dealkyl Tartrate: Head-to-Head Comparisons with Parent Drug and Metabolites


Pharmacological Activity: Darifenacin Dealkyl Tartrate vs. Darifenacin Hydrobromide

While darifenacin hydrobromide is a potent and selective M3 muscarinic receptor antagonist with a pKi of 8.9-9.12 [1], the dealkylated metabolite (and its corresponding free base) exhibits a significantly different pharmacological profile. The dealkylation process, which removes the dihydrobenzofuran moiety, is one of the three primary metabolic pathways for darifenacin [2]. Literature indicates that active metabolites of darifenacin, including the hydroxylated metabolite, exhibit a similar pharmacological profile to the parent compound, but the dealkylated pathway is a primary route of clearance and structural deactivation, leading to a loss of the specific M3 antagonist activity [2][3]. Direct comparative binding data for the dealkylated metabolite (free base) versus the parent is limited; however, it is well-established that the intact dihydrobenzofuran ring is critical for high-affinity M3 receptor binding.

Muscarinic Receptor Antagonism In Vitro Pharmacology Metabolite Profiling

Structural Differentiation: Impact on Pharmacophore Binding vs. Analytical Reference Utility

Darifenacin Dealkyl Tartrate (CAS 134002-26-9) is structurally distinct from the parent drug due to the absence of the 2-(2,3-dihydrobenzofuran-5-yl)ethyl moiety, a key feature for M3 receptor selectivity [1]. This structural difference is exploited in analytical methods. For instance, the compound serves as a critical marker for determining the enantiomeric purity of darifenacin intermediates and the final API. A patent application (US20080269341A1) describes a method for differentiating and quantifying the enantiomers of darifenacin and its intermediates, highlighting the importance of authentic impurity standards like this pyrrolidine derivative for ensuring chiral purity [2]. In contrast, the parent drug darifenacin (CAS 133099-07-7) is a fully formed pharmacologically active molecule.

Analytical Chemistry Pharmaceutical Impurities Method Validation

Regulatory Compliance: Darifenacin Dealkyl Tartrate vs. Non-Pharmacopoeial Impurity Standards

The use of a fully characterized and authenticated impurity standard like Darifenacin Dealkyl Tartrate is essential for meeting the stringent requirements of regulatory bodies such as the FDA (for ANDA submissions) and the EMA [1]. This compound is supplied with detailed characterization data compliant with regulatory guidelines, enabling its use for analytical method development and validation (AMV) [2]. In contrast, sourcing a generic "pyrrolidine impurity" without verified stereochemistry or salt form could lead to the use of an incorrect or poorly characterized standard, potentially causing batch rejection, regulatory delays, and increased costs. The specific (S)-enantiomer and the L-tartrate salt form of this compound are critical for accurate quantification and method robustness .

Quality Control Regulatory Affairs ANDA Submissions

Optimal Applications for Darifenacin Dealkyl Tartrate (CAS 134002-26-9) Based on Quantified Differentiation


Analytical Method Development and Validation (AMV) for Darifenacin Impurity Profiling

This compound is indispensable for developing and validating analytical methods (e.g., HPLC, LC-MS) to accurately quantify the pyrrolidine impurity in darifenacin API and finished drug products. Its well-defined structure and high purity enable the establishment of system suitability criteria, specificity, linearity, accuracy, precision, and limit of quantitation (LOQ) for the impurity, as required by ICH Q2(R1) guidelines [1]. Using this specific standard ensures the method can reliably distinguish the impurity from the parent drug and other potential contaminants.

Quality Control (QC) for ANDA and Commercial Production of Darifenacin

The compound is a critical reference material for routine quality control testing during the commercial production of darifenacin hydrobromide. It is used to monitor impurity levels in API batches and finished dosage forms, ensuring they remain within specified limits. This application is fundamental for ANDA submissions, where demonstrating control over specified impurities is a key requirement for demonstrating pharmaceutical equivalence to the reference listed drug (RLD) [1]. Failure to control this impurity can lead to batch rejection and regulatory action.

Determination of Enantiomeric Purity in Darifenacin Synthesis

This chiral intermediate is essential for developing and implementing methods to determine the enantiomeric purity of darifenacin and its synthetic precursors. As described in patent literature, methods that differentiate and quantify enantiomers are crucial for ensuring the correct stereochemistry of the final API, as the desired pharmacological activity is typically associated with a specific enantiomer [2]. The (S)-isomer of this pyrrolidine derivative serves as a direct marker for detecting unwanted enantiomeric impurities.

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